4-Nitro-1-(oxetan-3-yl)-1H-imidazole
Description
4-Nitro-1-(oxetan-3-yl)-1H-imidazole is a nitroimidazole derivative characterized by a nitro group at the 4-position of the imidazole ring and an oxetane substituent at the 1-position. The imidazole scaffold is a nitrogen-containing heterocycle with aromaticity and amphoteric properties, enabling diverse reactivity and biological interactions . The oxetane ring, a four-membered oxygen-containing cyclic ether, enhances metabolic stability and solubility compared to bulkier aromatic substituents, making this compound a promising candidate for pharmaceutical development.
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-nitro-1-(oxetan-3-yl)imidazole |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)6-1-8(4-7-6)5-2-12-3-5/h1,4-5H,2-3H2 |
InChI Key |
RPNVHWAIMLTTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Aryl groups with electron-withdrawing substituents (e.g., -OCF₃, -Cl) in 1-aryl-4-nitroimidazoles enhance anti-trypanosomal activity, achieving efficacy at 25–100 mg/kg doses in murine models . The oxetane group in the target compound may improve solubility and blood-brain barrier penetration, critical for treating CNS-stage trypanosomiasis. Thiophene-containing derivatives () target fungal 14-α demethylase, indicating substituent-directed specificity toward agrochemical applications .
Physicochemical Properties: Oxetane’s smaller ring size (vs. Chloro-hydroxypropyl chains () introduce hydrophilicity but may increase metabolic susceptibility compared to oxetane’s rigid, stable ether linkage .
Synthetic Accessibility :
- 1-Aryl-4-nitroimidazoles are synthesized via SNAr reactions using NaH/TBAI in DMF , whereas oxetane introduction may require specialized reagents (e.g., oxetane-3-yl triflate) under milder conditions to preserve the nitro group.
Physicochemical and ADME Properties
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